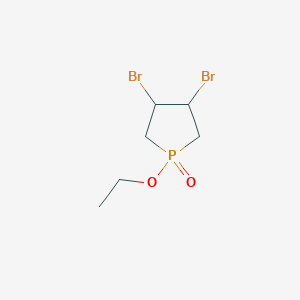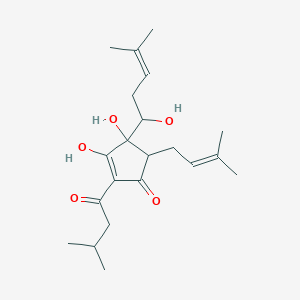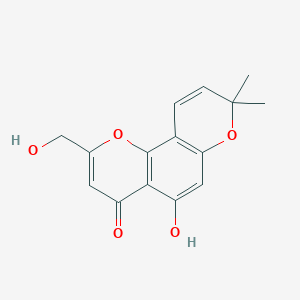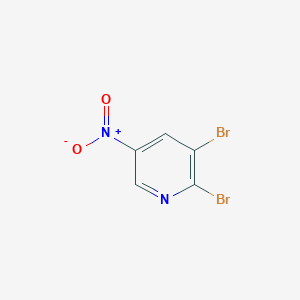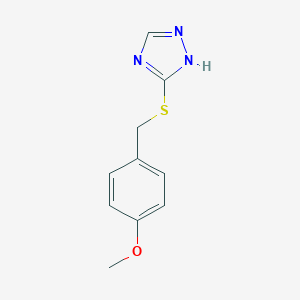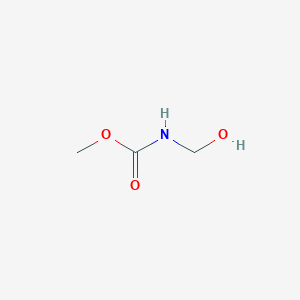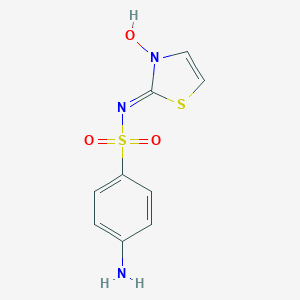
N,N,N-Triethyl-1-dodecylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-1-dodecylammonium (TEDA) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. TEDA is a surfactant that can be used to stabilize nanoparticles, and it has also been shown to have antibacterial properties. In
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as a surfactant is based on its ability to form a monolayer around nanoparticles. This monolayer stabilizes the nanoparticles by preventing aggregation and precipitation. The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent is less well-understood, but it is thought to involve disruption of the bacterial cell membrane.
Biochemische Und Physiologische Effekte
N,N,N-Triethyl-1-dodecylammonium has been shown to have low toxicity in both in vitro and in vivo studies. In rats, N,N,N-Triethyl-1-dodecylammonium was found to be non-toxic at doses up to 2000 mg/kg. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be non-irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its ability to stabilize nanoparticles. This allows for more accurate imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be effective as an antibacterial agent, which could be useful in the development of new antibiotics.
One limitation of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its potential toxicity. While N,N,N-Triethyl-1-dodecylammonium has been shown to be relatively non-toxic, it is important to use caution when handling the compound. Additionally, N,N,N-Triethyl-1-dodecylammonium may not be effective in all types of nanoparticles or bacteria, so it is important to conduct thorough testing before using N,N,N-Triethyl-1-dodecylammonium in a new application.
Zukünftige Richtungen
There are several future directions for research on N,N,N-Triethyl-1-dodecylammonium. One area of interest is the development of new applications for N,N,N-Triethyl-1-dodecylammonium as a surfactant. For example, N,N,N-Triethyl-1-dodecylammonium could be used to stabilize other types of nanoparticles or to improve drug delivery systems.
Another area of interest is the development of new antibacterial agents based on N,N,N-Triethyl-1-dodecylammonium. Researchers could explore the mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent to develop more effective antibiotics. Additionally, N,N,N-Triethyl-1-dodecylammonium could be modified to improve its antibacterial properties or to target specific types of bacteria.
In conclusion, N,N,N-Triethyl-1-dodecylammonium (N,N,N-Triethyl-1-dodecylammonium) is a versatile compound with many scientific research applications. Its ability to stabilize nanoparticles and act as an antibacterial agent make it a valuable tool for researchers. As research on N,N,N-Triethyl-1-dodecylammonium continues, it is likely that new applications and uses will be discovered.
Synthesemethoden
N,N,N-Triethyl-1-dodecylammonium can be synthesized through a reaction between dodecylamine and triethylamine. The reaction occurs in a solvent, typically ethanol or methanol, and the product is purified through a process of recrystallization. The resulting N,N,N-Triethyl-1-dodecylammonium is a white crystalline solid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-1-dodecylammonium has been used in a variety of scientific research applications. One of the most common uses is as a surfactant for stabilizing nanoparticles. N,N,N-Triethyl-1-dodecylammonium has been shown to be effective at stabilizing gold nanoparticles, which can be used for imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been used as an antibacterial agent in both in vitro and in vivo studies.
Eigenschaften
CAS-Nummer |
18144-34-8 |
|---|---|
Produktname |
N,N,N-Triethyl-1-dodecylammonium |
Molekularformel |
C18H40N+ |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
dodecyl(triethyl)azanium |
InChI |
InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |
InChI-Schlüssel |
DGJUONISEWDPFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Andere CAS-Nummern |
18144-34-8 |
Verwandte CAS-Nummern |
18186-71-5 (bromide) 23358-96-5 (chloride) |
Synonyme |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



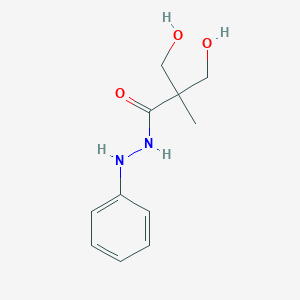

![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
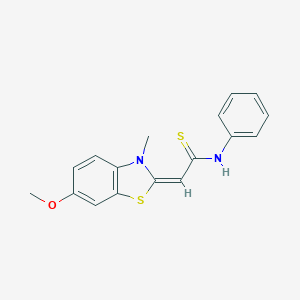
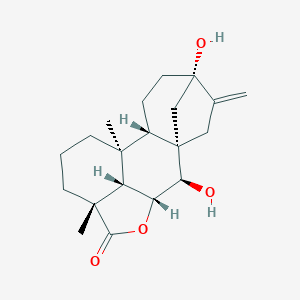
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
